Ethyl linoleate

Catalog No.
S622767
CAS No.
544-35-4
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl linoleate

CAS Number

544-35-4

Product Name

Ethyl linoleate

IUPAC Name

ethyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-

InChI Key

FMMOOAYVCKXGMF-MURFETPASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester; Linoleic Acid Ethyl Ester; Ethyl (Z,Z)-9,12-Octadecadienoate; Ethyl cis,cis-9,12-Octadecadienoate; Ethyl Linolate; Mandenol; Nikkol VF-E;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC
  • Downregulation of pro-inflammatory mediators

    Research shows that ethyl linoleate can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This effect is achieved by downregulating the expression of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

  • Activation of the HO-1 pathway

    Studies indicate that ethyl linoleate can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction further contributes to its anti-inflammatory activity by promoting the degradation of pro-inflammatory mediators .

Ethyl linoleate is an ester formed from the reaction of linoleic acid and ethanol, classified as a long-chain fatty acid ethyl ester. It has the molecular formula C20_{20}H36_{36}O2_2 and is recognized for its role as a plant metabolite and anti-inflammatory agent. This compound features a complex structure characterized by multiple double bonds, specifically two cis double bonds in its fatty acid chain, which contributes to its unique properties and reactivity .

, particularly oxidation and nitration. The oxidative stability of ethyl linoleate has been studied extensively, revealing that it can form hydroperoxides through autoxidation when exposed to oxygen. The mechanism involves chain propagation reactions where radicals react with molecular oxygen, leading to the formation of hydroperoxides and other oxidation products . Additionally, in acidic media, ethyl linoleate can react with nitrite ions, resulting in complex product formations .

Ethyl linoleate exhibits notable biological activities, including anti-inflammatory effects. It is recognized for its role in plant metabolism and has been studied for potential health benefits related to fatty acid consumption. The compound's structure allows it to interact with biological membranes and influence various metabolic pathways, contributing to its efficacy as a therapeutic agent .

The synthesis of ethyl linoleate typically involves the esterification of linoleic acid with ethanol. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond. A common laboratory method includes heating linoleic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid, which promotes the removal of water and drives the reaction towards product formation .

Ethyl linoleate finds applications in several fields:

  • Cosmetics: Used as an emollient due to its moisturizing properties.
  • Food Industry: Acts as a flavoring agent and a source of essential fatty acids.
  • Pharmaceuticals: Investigated for its anti-inflammatory properties and potential health benefits related to fatty acids.
  • Research: Utilized in studies examining lipid oxidation processes and interactions with other biological molecules .

Studies on ethyl linoleate's interactions reveal its susceptibility to oxidation when exposed to various environmental conditions. Research indicates that the compound can react with nitric oxide under specific conditions, leading to complex product formations. Additionally, its behavior in oxidative environments has been characterized by monitoring the formation of hydroperoxides and other oxidation products during various reactions .

Ethyl linoleate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Properties
Ethyl LinoleateContains two cis double bondsAnti-inflammatory properties; plant metabolite
Ethyl OleateContains one cis double bondLess reactive than ethyl linoleate; used in food
Ethyl LinolenateContains three cis double bondsHigher reactivity; used for omega-3 supplementation
Ethyl ArachidateContains four double bondsMore stable; used in cosmetics

Ethyl linoleate's unique combination of structural features—particularly its two double bonds—contributes to its distinct reactivity and biological activity compared to similar compounds like ethyl oleate and ethyl linolenate .

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

308.271530387 g/mol

Monoisotopic Mass

308.271530387 g/mol

Heavy Atom Count

22

Appearance

Assay:>98%A solution in ethanol

UNII

MJ2YTT4J8M

GHS Hazard Statements

Aggregated GHS information provided by 492 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 384 of 492 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 108 of 492 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

544-35-4

Wikipedia

Ethyl linoleate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Emollient

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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